2-[(4-Phenylphenyl)methylthio]benzoxazole
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Overview
Description
2-[(4-Phenylphenyl)methylthio]benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylphenyl)methylthio]benzoxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization and thiolation steps. One common method includes the use of 2-aminophenol and 4-phenylbenzaldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions in an aqueous medium . The resulting intermediate is then subjected to thiolation using a thiolating agent like methylthiol chloride under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and selectivity of the reactions . For example, magnetic solid acid nanocatalysts have been used to facilitate the synthesis of benzoxazole derivatives with high yields and recyclability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylphenyl)methylthio]benzoxazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Functionalized benzoxazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4-Phenylphenyl)methylthio]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial and cancer cells by interfering with key enzymes and signaling pathways . For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, leading to cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzoxazole: Similar in structure but with a methylthio group instead of a phenyl-substituted thioether group.
2-(4-Methoxyphenyl)benzoxazole: Contains a methoxy group on the phenyl ring, leading to different chemical and biological properties.
Benzoxazole: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness
2-[(4-Phenylphenyl)methylthio]benzoxazole stands out due to its phenyl-substituted thioether group, which enhances its lipophilicity and potential for interactions with biological targets. This unique structural feature contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-phenylphenyl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-23-20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGKUJNGPXYSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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